rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile
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Overview
Description
rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile: is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxymethyl group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the cyclopropyl group, and functionalization with hydroxymethyl and methoxybenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rel-(3R,4S)-3-Cyclopropyl-4-(hydroxymethyl)-1-(4-methoxybenzyl)-2-oxopyrrolidine-3-carbonitrile include other pyrrolidine derivatives with different substituents. Examples include:
- 3-Cyclopropyl-4-(hydroxymethyl)-1-benzyl-2-oxopyrrolidine-3-carbonitrile
- 3-Cyclopropyl-4-(hydroxymethyl)-1-(4-chlorobenzyl)-2-oxopyrrolidine-3-carbonitrile .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H20N2O3 |
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Molecular Weight |
300.35 g/mol |
IUPAC Name |
(3R,4S)-3-cyclopropyl-4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C17H20N2O3/c1-22-15-6-2-12(3-7-15)8-19-9-14(10-20)17(11-18,16(19)21)13-4-5-13/h2-3,6-7,13-14,20H,4-5,8-10H2,1H3/t14-,17+/m0/s1 |
InChI Key |
YEINXXXMWDRPAH-WMLDXEAASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@H]([C@@](C2=O)(C#N)C3CC3)CO |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C(C2=O)(C#N)C3CC3)CO |
Origin of Product |
United States |
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